![molecular formula C11H7BrN2 B12974609 7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
7-Bromopyrrolo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromopyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of pyrrolo[1,2-a]quinoxaline, characterized by the presence of a bromine atom at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[1,2-a]quinoxaline typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, induced by irradiation with visible light in the presence of carboxylic acid derivatives. This reaction proceeds under mild conditions with an iridium catalyst and PhI(OAc)2 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of ionic liquids and aqueous media has been explored to enhance the efficiency and environmental sustainability of the synthesis process .
化学反应分析
Types of Reactions: 7-Bromopyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[1,2-a]quinoxalines, while oxidation and reduction reactions can lead to the formation of quinoxaline derivatives with altered oxidation states .
科学研究应用
7-Bromopyrrolo[1,2-a]quinoxaline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent probes and other analytical tools.
作用机制
The mechanism of action of 7-Bromopyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
相似化合物的比较
Pyrrolo[1,2-a]quinoxaline: The parent compound without the bromine substitution.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with different ring fusion.
Pyrrolo[3,4-b]quinoxaline: Another isomer with a distinct ring fusion pattern.
Uniqueness: 7-Bromopyrrolo[1,2-a]quinoxaline is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
属性
分子式 |
C11H7BrN2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC 名称 |
7-bromopyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H7BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h1-7H |
InChI 键 |
MKXYYJODCAATRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C3=C(C=C(C=C3)Br)N=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)

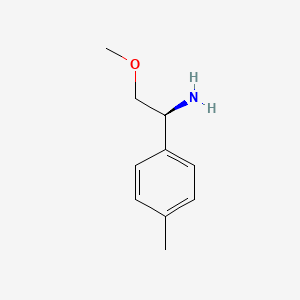
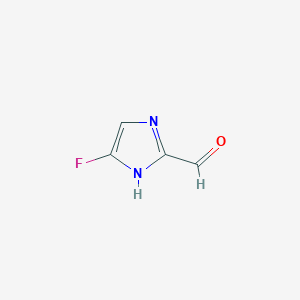
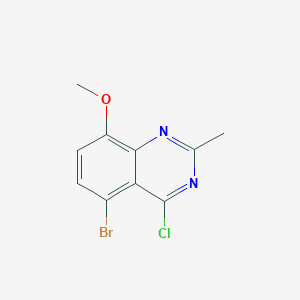
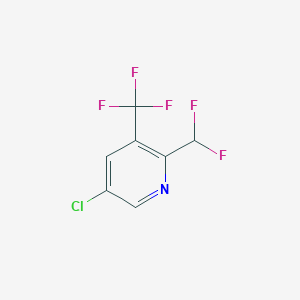
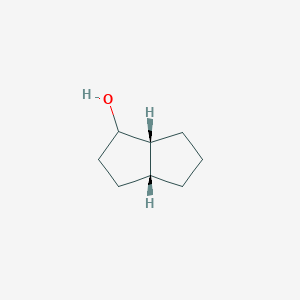
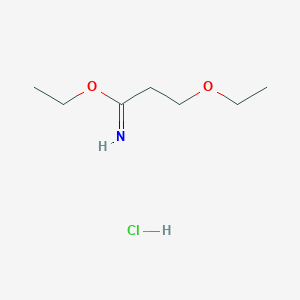
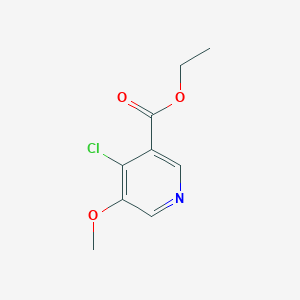
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
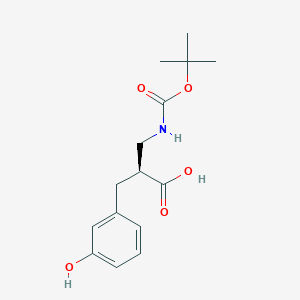
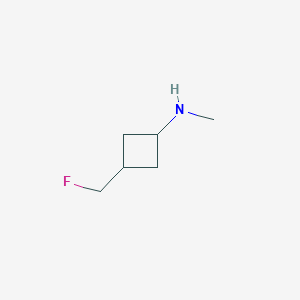
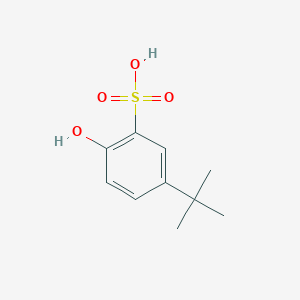
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
